molecular formula C15H13N3O4 B5861300 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide

3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5861300
M. Wt: 299.28 g/mol
InChI Key: JPYPHQDDDANKAX-UHFFFAOYSA-N
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Description

3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as NBMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBMI is a chelating agent that has been shown to bind to heavy metals and free radicals, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide acts as a chelating agent, binding to heavy metals and free radicals in the body. This prevents these harmful substances from causing damage to cells and tissues. 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide also has antioxidant properties, which further protect against oxidative stress.
Biochemical and Physiological Effects:
3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in the body, protect against oxidative stress, and reduce inflammation. 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to protect against radiation-induced damage and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide for lab experiments is its ability to bind to heavy metals and free radicals, making it a useful tool for studying the effects of these substances on cells and tissues. However, 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new formulations of 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide that are more stable and have improved solubility. Another area of interest is the use of 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide in the treatment of specific diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-nitrobenzoyl chloride with 3-aminobenzoic acid to form 3-nitrobenzoyl-3-aminobenzoic acid. This intermediate is then reacted with methyl isocyanate to form 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide.

Scientific Research Applications

3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to bind to heavy metals such as mercury, lead, and cadmium, and to protect against oxidative stress. 3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory properties and to protect against radiation-induced damage.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-4-2-5-11(8-10)14(16)17-22-15(19)12-6-3-7-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYPHQDDDANKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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